7-methylquinolin-6-ol hydrobromide
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Overview
Description
7-Methylquinolin-6-ol hydrobromide is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylquinolin-6-ol hydrobromide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the methyl and hydroxyl groups at the appropriate positions on the quinoline ring . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic or nucleophilic reagents under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered biological and chemical properties, which can be further utilized in different applications .
Scientific Research Applications
7-Methylquinolin-6-ol hydrobromide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 7-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . This mechanism underlies its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Quinoline: The parent compound with a basic nitrogen-containing bicyclic structure.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
2-Hydroxyquinoline: Another derivative with significant biological importance.
Uniqueness: 7-Methylquinolin-6-ol hydrobromide is unique due to the presence of both methyl and hydroxyl groups on the quinoline ring, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
2287299-03-8 |
---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 |
Purity |
0 |
Origin of Product |
United States |
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